molecular formula C10H11BrClNO B14067820 1-(3-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one

1-(3-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14067820
M. Wt: 276.56 g/mol
InChI Key: ZNQSXNNSUITOIA-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, a bromomethyl group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of an amino group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange or amination.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(3-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one: Similar structure but with an additional bromine atom.

    1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one: Lacks the chlorine atom present in the target compound.

Uniqueness

1-(3-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[3-amino-2-(bromomethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H11BrClNO/c1-6(14)10(12)7-3-2-4-9(13)8(7)5-11/h2-4,10H,5,13H2,1H3

InChI Key

ZNQSXNNSUITOIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)N)CBr)Cl

Origin of Product

United States

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